molecular formula C11H9ClN2O2 B2538456 4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 676348-41-7

4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No.: B2538456
CAS No.: 676348-41-7
M. Wt: 236.66
InChI Key: UGZUJTGYNFLQEC-UHFFFAOYSA-N
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Description

4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a benzoic acid moiety linked to a pyrazole ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid typically involves the reaction of 4-chloropyrazole with benzyl chloride under basic conditions to form the intermediate 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl chloride. This intermediate is then subjected to hydrolysis to yield the final product, this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid
  • 4-[(4-Methyl-1H-pyrazol-1-yl)methyl]benzoic acid
  • 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Uniqueness

4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid is unique due to the presence of the chloro substituent on the pyrazole ring, which can influence its reactivity and biological activity. This chloro group can participate in various chemical reactions, making the compound versatile for different applications.

Properties

IUPAC Name

4-[(4-chloropyrazol-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-10-5-13-14(7-10)6-8-1-3-9(4-2-8)11(15)16/h1-5,7H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZUJTGYNFLQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676348-41-7
Record name 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoic acid
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